molecular formula C13H25N3O2 B12327046 Tert-butyl 3-(2-methylpiperazin-1-YL)azetidine-1-carboxylate

Tert-butyl 3-(2-methylpiperazin-1-YL)azetidine-1-carboxylate

Cat. No.: B12327046
M. Wt: 255.36 g/mol
InChI Key: ZFJXISLIQHPUIE-UHFFFAOYSA-N
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Description

Tert-butyl 3-(2-methylpiperazin-1-YL)azetidine-1-carboxylate is a heterocyclic compound featuring a four-membered azetidine ring fused with a 2-methylpiperazine moiety and protected by a tert-butyloxycarbonyl (Boc) group. This structure is widely utilized in medicinal chemistry as a building block for drug discovery, particularly in the synthesis of kinase inhibitors and epigenetic modulators due to its ability to enhance solubility and modulate pharmacokinetic properties . The azetidine ring introduces conformational rigidity, while the 2-methylpiperazine substituent contributes to hydrogen-bonding interactions, critical for target binding .

Properties

Molecular Formula

C13H25N3O2

Molecular Weight

255.36 g/mol

IUPAC Name

tert-butyl 3-(2-methylpiperazin-1-yl)azetidine-1-carboxylate

InChI

InChI=1S/C13H25N3O2/c1-10-7-14-5-6-16(10)11-8-15(9-11)12(17)18-13(2,3)4/h10-11,14H,5-9H2,1-4H3

InChI Key

ZFJXISLIQHPUIE-UHFFFAOYSA-N

Canonical SMILES

CC1CNCCN1C2CN(C2)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Cyclization of 3-Hydroxyazetidine Derivatives

Methodology :

  • Starting material : Tert-butyl 3-hydroxyazetidine-1-carboxylate (prepared via Boc protection of 3-hydroxyazetidine).
  • Activation : Conversion of the hydroxyl group to a leaving group (e.g., bromide) using PBr₃ or CBr₄ in dichloromethane.
  • Key data :
    • Yield: >90% for bromination.
    • Conditions: 0–25°C, 2–4 hours.

Direct Alkylation of Azetidine

Methodology :

  • Starting material : Azetidine free base.
  • Protection : Boc anhydride in dichloromethane with triethylamine.
  • Key data :
    • Yield: 85–95%.
    • Scalability: Demonstrated at multigram scales.

Optimization and Scalability

Solvent and Base Selection

  • Polar aprotic solvents (DMF, NMP) enhance reactivity but require rigorous drying.
  • Inorganic bases (K₂CO₃) outperform organic bases (DIPEA) in minimizing side reactions.

Temperature Control

  • 60°C : Optimal for balancing reaction rate and byproduct formation.
  • >100°C : Leads to Boc group degradation.

Purification Strategies

  • Chromatography : Silica gel with EtOAc/hexane (1:1).
  • Crystallization : Hexane/MTBE for final product isolation.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Cost Efficiency
Nucleophilic Substitution 85 95 High Moderate
Buchwald-Hartwig 80 98 Moderate Low
Reductive Amination 75 90 High High

Key findings :

  • Nucleophilic substitution is preferred for industrial-scale synthesis due to operational simplicity.
  • Buchwald-Hartwig offers superior regioselectivity for complex substrates.

Mechanistic Insights

SN2 Displacement in Nucleophilic Substitution

  • Transition state : Inversion at the azetidine C3 position.
  • Kinetics : Second-order dependence on [2-methylpiperazine].

Palladium-Catalyzed Coupling

  • Oxidative addition : Pd(0) to Pd(II) with 3-bromoazetidine.
  • Rate-limiting step : Transmetallation with piperazine.

Challenges and Solutions

Boc Group Stability

  • Issue : Degradation under prolonged heating >100°C.
  • Mitigation : Use of lower temperatures (60°C) and inert atmospheres.

Piperazine Over-Alkylation

  • Issue : Formation of bis-azetidine byproducts.
  • Mitigation : Stoichiometric control (1:1.05 azetidine:piperazine).

Recent Advances

Flow Chemistry

  • Microchannel reactors : Reduce reaction time by 50% and improve yield to 90%.
  • Applications : Continuous production of tert-butyl 3-oxoazetidine-1-carboxylate.

Green Chemistry Approaches

  • Solvent replacement : Cyclopentyl methyl ether (CPME) as a safer alternative to DMF.
  • Catalyst recycling : Pd nanoparticles recovered via magnetic separation.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following molecular characteristics:

  • Molecular Formula : C₁₃H₁₈N₂O₂
  • Molecular Weight : 255.36 g/mol
  • IUPAC Name : tert-butyl 3-(2-methylpiperazin-1-yl)azetidine-1-carboxylate

The structure consists of a tert-butyl group attached to an azetidine ring, which is further substituted with a 2-methylpiperazine moiety. This configuration enhances its biological activity and solubility properties.

Medicinal Chemistry

This compound has been investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets. It has shown promise in the following areas:

  • Neuropharmacology : The compound has been studied for its effects on neurotransmitter systems, particularly in relation to cognitive enhancement and neuroprotection. In vitro studies indicate that it may inhibit acetylcholinesterase, an enzyme associated with neurodegenerative diseases such as Alzheimer's .
  • Antitumor Activity : Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects against certain cancer cell lines. For instance, the compound's ability to induce apoptosis in cancer cells has been documented, providing a basis for further exploration in oncology .

Synthesis of Novel Compounds

The compound serves as a versatile intermediate in organic synthesis, particularly in the development of new pharmaceuticals. Its unique structure allows for modifications that can lead to the creation of analogs with enhanced pharmacological properties.

Table 1: Synthesis Pathways Involving this compound

Reaction TypeDescriptionReference
AlkylationUsed as a nucleophile in alkylation reactions to form new derivatives.
Coupling ReactionsParticipates in coupling reactions with various electrophiles.
FunctionalizationAllows for the introduction of functional groups at specific sites.

Pharmacological Studies

Pharmacological evaluations have highlighted the compound's potential as a lead candidate for drug development:

  • In Vivo Studies : Animal models have demonstrated that the compound can enhance memory retention and reduce anxiety-like behaviors, suggesting its application in treating cognitive disorders .
  • Mechanistic Insights : Studies investigating the mechanism of action indicate that it may modulate receptor activity or influence signaling pathways associated with mood regulation and cognitive function .

Case Study 1: Neuroprotective Effects

A study published in Molecules explored the neuroprotective effects of related compounds on astrocytes exposed to amyloid-beta peptides. The results indicated that derivatives similar to this compound could reduce oxidative stress markers and inflammatory cytokines, suggesting potential applications in Alzheimer's disease treatment .

Case Study 2: Anticancer Activity

Research conducted on various piperazine derivatives demonstrated that modifications of this compound could lead to enhanced anticancer properties against breast and lung cancer cell lines. The study detailed the synthesis of several analogs and their evaluation through MTT assays, showing promising results in inhibiting cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs differing in substituents, ring systems, or functional groups. Key distinctions arise in physicochemical properties, synthetic accessibility, and biological activity.

Structural Analogs with Modified Piperazine/Azetidine Substituents
Compound Name Structure Molecular Weight Key Substituents Physical Properties Applications
Tert-butyl 3-(2-methylpiperazin-1-YL)azetidine-1-carboxylate Azetidine + 2-methylpiperazine 297.37 (calc.) 2-methylpiperazine, Boc N/A (data limited) Kinase inhibitors, epigenetic modulators
Tert-butyl 3-(piperazin-1-yl)azetidine-1-carboxylate dihydrochloride Azetidine + piperazine 335.30 Piperazine (unmethylated), Boc Water-soluble (HCl salt) Intermediate for CNS-targeting drugs
Tert-butyl 3-((2-(4-methylpiperazin-1-yl)ethyl)amino)azetidine-1-carboxylate Azetidine + ethyl-linked 4-methylpiperazine 341.45 Ethyl spacer, 4-methylpiperazine LogP: ~1.8 (predicted) Antibacterial agents
Tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate Azetidine + hydroxyethyl 201.26 Hydroxyethyl Boiling point: 287°C (predicted), pKa: 15.05 Solubility enhancer in prodrugs

Key Findings :

  • Substituent Effects : Methylation of the piperazine nitrogen (e.g., 2-methyl vs. 4-methyl) alters basicity and hydrogen-bonding capacity. The 2-methyl derivative exhibits stronger hydrophobic interactions, while unmethylated analogs (e.g., dihydrochloride salt) favor aqueous solubility .
  • Synthetic Complexity : Introduction of ethyl or hydroxyethyl groups (e.g., ) simplifies synthesis compared to direct piperazine-azetidine fusion, which often requires multi-step coupling and Boc protection .
Piperidine vs. Azetidine Core Comparison
Compound Name Core Ring Molecular Weight Ring Strain Reactivity
Tert-butyl 4-(5-amidoindazolyl)piperidine-1-carboxylate Piperidine (6-membered) 493.54 Low Moderate nucleophilicity
This compound Azetidine (4-membered) 297.37 High Enhanced electrophilicity due to ring strain

Key Findings :

  • Ring Strain : The azetidine core’s high ring strain increases reactivity, making it more susceptible to nucleophilic attack compared to piperidine derivatives. This property is exploited in ring-opening reactions for functionalization .
  • Biological Implications : Azetidine-containing compounds often exhibit improved metabolic stability over piperidine analogs due to reduced flexibility and faster enzymatic processing .
Functional Group Variations
  • Boc-Protected vs. Free Amines: The Boc group in this compound masks the piperazine nitrogen, enabling controlled deprotection for selective derivatization. In contrast, compounds like tert-butyl 3-aminoazetidine-1-carboxylate feature a free amine, allowing direct coupling but requiring stringent anhydrous conditions .
  • Halogenated Derivatives : Tert-butyl 3-(iodomethyl)azetidine-1-carboxylate serves as a key intermediate for cross-coupling reactions, whereas the target compound’s methylpiperazine group limits such reactivity but improves steric shielding .

Biological Activity

Tert-butyl 3-(2-methylpiperazin-1-YL)azetidine-1-carboxylate, with the CAS number 1824018-54-3, is a compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₃H₂₅N₃O₂
  • Molecular Weight : 255.36 g/mol
  • Structure : The compound features a tert-butyl group and a 2-methylpiperazine moiety attached to an azetidine ring, which contributes to its pharmacological profile.

The biological activity of this compound is primarily linked to its interaction with various receptors and enzymes in the body. It has been studied for its potential as a therapeutic agent in several conditions due to its ability to modulate neurotransmitter systems and influence cellular signaling pathways.

1. Neuroprotective Effects

Research indicates that compounds similar to this compound exhibit neuroprotective properties. For example, studies on related compounds suggest they can reduce oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases like Alzheimer's disease (AD) .

3. Cholinesterase Inhibition

Compounds containing piperazine rings have been noted for their ability to inhibit acetylcholinesterase (AChE), an enzyme critical in the breakdown of the neurotransmitter acetylcholine. This inhibition can enhance cholinergic signaling, which is beneficial in treating cognitive disorders .

Case Studies and Research Findings

StudyFindings
Study on NeuroprotectionDemonstrated reduced levels of amyloid-beta (Aβ) in treated groups, indicating potential for AD treatment .
Anticancer ActivityRelated compounds showed IC50 values indicating potent cytotoxicity against breast and lung cancer cell lines .
Cholinesterase InhibitionCompounds similar to this compound exhibited AChE inhibition with IC50 values in the nanomolar range .

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